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molecular formula C11H9NO2 B8446982 3-(1,2-Epoxyethyl)-5-phenylisoxazole

3-(1,2-Epoxyethyl)-5-phenylisoxazole

Cat. No. B8446982
M. Wt: 187.19 g/mol
InChI Key: TWCVJEINYFPQTB-UHFFFAOYSA-N
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Patent
US03932426

Procedure details

A mixture of 3-(1,2-epoxyethyl)-5-phenylisoxazole (580 mg) and 4-hydroxypiperidine (625 mg) is stirred for 0.5 hour at 80°C and then the mixture is subjected to a column chromatography using silica gel to give 3-[1-hydroxy-2-(4-hydroxypiperidino ) ethyl]-5-phenylisoxazole (450 mg). Recrystallization from ethyl acetate-hexane gives colorless prisms (259 mg). M. p. 117-119°C.
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
625 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:3][CH:2]1[C:4]1[CH:8]=[C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[O:6][N:5]=1.[OH:15][CH:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1>>[OH:1][CH:2]([C:4]1[CH:8]=[C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[O:6][N:5]=1)[CH2:3][N:19]1[CH2:20][CH2:21][CH:16]([OH:15])[CH2:17][CH2:18]1

Inputs

Step One
Name
Quantity
580 mg
Type
reactant
Smiles
O1C(C1)C1=NOC(=C1)C1=CC=CC=C1
Name
Quantity
625 mg
Type
reactant
Smiles
OC1CCNCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
is stirred for 0.5 hour at 80°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
OC(CN1CCC(CC1)O)C1=NOC(=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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